molecular formula C13H13NO2S B1582541 Ethyl 2-amino-5-phenylthiophene-3-carboxylate CAS No. 4815-34-3

Ethyl 2-amino-5-phenylthiophene-3-carboxylate

Cat. No.: B1582541
CAS No.: 4815-34-3
M. Wt: 247.31 g/mol
InChI Key: WIVNPGXPJBBZQH-UHFFFAOYSA-N
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Description

Introduction to Ethyl 2-Amino-5-Phenylthiophene-3-Carboxylate

Chemical Nomenclature and Structural Identification

This compound (CAS: 4815-34-3) is systematically named according to IUPAC conventions as ethyl 2-amino-5-phenyl-3-thiophenecarboxylate . Its molecular formula, $$ \text{C}{13}\text{H}{13}\text{NO}{2}\text{S} $$, reflects a thiophene ring substituted at the 2-position with an amino group ($$-\text{NH}2$$), at the 5-position with a phenyl group ($$-\text{C}6\text{H}5$$), and at the 3-position with an ethyl ester ($$-\text{COOCH}2\text{CH}3$$). The compound’s molecular weight is 247.31 g/mol.

Structural and Spectroscopic Characteristics

The thiophene ring exhibits aromaticity due to the delocalization of π-electrons across the conjugated system, stabilized by the sulfur atom’s lone pairs. Key spectroscopic features include:

  • NMR : $$ ^1\text{H} $$-NMR signals for the amino group appear as a broad singlet near δ 6.5 ppm, while the phenyl group’s aromatic protons resonate between δ 7.2–7.5 ppm.
  • IR : Strong absorption bands for the ester carbonyl ($$ \sim 1700 \, \text{cm}^{-1} $$) and amino groups ($$ \sim 3400 \, \text{cm}^{-1} $$).

Table 1: Key Physicochemical Properties

Property Value Source
Melting Point 117–120°C
Boiling Point 415.4±45.0°C (predicted)
Density 1.231±0.06 g/cm³
Solubility Insoluble in water; soluble in organic solvents (e.g., DMSO, ethanol)

The compound is typically synthesized via the Gewald reaction , a multicomponent condensation involving a ketone (e.g., acetophenone), an α-cyanoester, and elemental sulfur under basic conditions. This method allows efficient incorporation of substituents at the 2-, 3-, and 5-positions of the thiophene ring.

Historical Context in Heterocyclic Compound Research

Thiophene derivatives have been studied since Viktor Meyer’s 1882 discovery of thiophene as a benzene contaminant. The development of the Gewald reaction in the 1960s marked a turning point, enabling systematic synthesis of 2-aminothiophenes. This compound emerged as a model compound for exploring structure-activity relationships in medicinal chemistry, particularly due to its electron-rich aromatic system and functional group versatility.

Recent advances in catalytic methods, such as using piperidinium borate salts, have improved the efficiency of Gewald-type syntheses, reducing reaction times and enhancing yields. These innovations underscore the compound’s role in modern heterocyclic chemistry.

Significance in Medicinal Chemistry and Materials Science

Medicinal Chemistry Applications

2-Aminothiophenes are privileged structures in drug discovery, exhibiting broad bioactivity. This compound serves as a scaffold for:

  • Antileishmanial Agents : Derivatives show IC$$_{50}$$ values <10 µM against Leishmania amazonensis, with improved safety profiles compared to existing therapies.
  • Antimicrobial Compounds : Structural modifications at the 3-, 4-, and 5-positions enhance activity against Gram-positive bacteria (e.g., Bacillus subtilis).
  • Kinase Inhibitors : The amino and ester groups facilitate hydrogen bonding with target enzymes, making it a candidate for anticancer drug development.

Table 2: Bioactive Derivatives and Their Targets

Derivative Modification Biological Activity Target Organism/Protein
3-Cyano substitution Antiprotozoal Plasmodium falciparum
4-Cycloalkyl chains Antileishmanial Leishmania spp.
5-Nitro substitution Anticancer (kinase inhibition) EGFR, VEGFR
Materials Science Applications

In materials science, the compound’s conjugated π-system enables its use in:

  • Conductive Polymers : Oxidative polymerization yields polythiophenes with conductivities up to $$10^{-3}$$ S/cm, suitable for organic electronics.
  • Sensors : Functionalized thiophenes exhibit solvatochromic and thermochromic properties, useful in environmental monitoring.

For example, solid-state oxidative cross-linking of terthiophene-containing precursors produces conductive networks with applications in flexible electronics.

Properties

IUPAC Name

ethyl 2-amino-5-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)10-8-11(17-12(10)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVNPGXPJBBZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348604
Record name ethyl 2-amino-5-phenylthiophene-3-carboxylate
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-34-3
Record name Ethyl 2-amino-5-phenylthiophene-3-carboxylate
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Record name ethyl 2-amino-5-phenylthiophene-3-carboxylate
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Record name Ethyl 2-Amino-5-phenylthiophene-3-carboxylate
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Preparation Methods

Synthetic Methods for Ethyl 2-amino-5-phenylthiophene-3-carboxylate

Gewald Reaction: The Principal Synthetic Route

The most widely employed method for the synthesis of this compound is the Gewald reaction, a multicomponent condensation involving:

  • A ketone or α-methylene carbonyl compound (commonly propiophenone for the phenyl-substituted thiophene),
  • Elemental sulfur,
  • An α-cyano ester (such as ethyl cyanoacetate),
  • A base catalyst, typically morpholine.

This reaction proceeds via the formation of a thiophene ring through the condensation of these components under controlled heating conditions.

Reaction Conditions and Procedure
  • The reaction is typically performed in ethanol as the solvent.
  • Morpholine is added dropwise to the mixture of propiophenone, ethyl cyanoacetate, and sulfur to control the exothermic nature of the reaction.
  • The mixture is heated to dissolve sulfur completely, then cooled to precipitate the product.
  • The crude product is purified by recrystallization from methanol to achieve high purity.
Yield and Purity
  • Yields reported range from 61% to 86%, depending on precise reaction conditions and purification methods.
  • Melting points for the purified compound are typically around 91–93°C.
  • Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Detailed Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol Promotes solubility of reactants and sulfur
Base Catalyst Morpholine Added dropwise to control exothermic reaction
Temperature Reflux (approx. 78°C) Ensures complete dissolution of sulfur and reaction progress
Reaction Time Several hours (3-6 h) Optimized to maximize yield and minimize side reactions
Purification Recrystallization from methanol or ethanol Achieves high purity (86% yield reported)
Yield 61-86% Dependent on precise conditions and purification

Analytical Confirmation of the Product

Post-synthesis, this compound is characterized by:

  • 1H NMR Spectroscopy : Signals include aromatic protons (multiplets around δ 7.2–7.4 ppm), amino protons (singlet near δ 6.0 ppm), ethyl ester protons (quartet at δ ~4.3 ppm and triplet at δ ~1.3 ppm), and phenyl ring protons.
  • Mass Spectrometry (ESI) : Molecular ion peak consistent with molecular weight 261.34 g/mol (m/z = 248.07 for M+23)+.
  • Elemental Analysis : Confirms carbon, hydrogen, nitrogen, and sulfur content consistent with the molecular formula C14H15NO2S.

Industrial and Scale-Up Considerations

The Gewald reaction is amenable to scale-up for industrial production with optimization of:

  • Stoichiometric ratios to reduce waste,
  • Temperature control to prevent decomposition,
  • Efficient purification techniques to ensure product quality.

The reaction’s adaptability to continuous flow synthesis has been explored to enhance reproducibility and throughput, though detailed industrial protocols remain proprietary.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent Yield (%) Notes
Gewald Reaction Propiophenone, ethyl cyanoacetate, sulfur Morpholine Ethanol 61-86 Two-step condensation, recrystallization required
One-Pot Condensation Same as above Morpholine Ethanol 70-85 Simplified single-step process, efficient

Research Findings and Notes

  • The Gewald reaction remains the gold standard for synthesizing this compound due to its reliability and relatively high yield.
  • Reaction optimization focuses on solvent choice, base addition rate, and temperature control to suppress side reactions and improve purity.
  • One-pot condensation methods provide operational simplicity and comparable yields.
  • Analytical techniques such as NMR, mass spectrometry, and elemental analysis are essential for confirming product structure and purity.
  • The compound’s preparation is well-documented in peer-reviewed literature, with reproducible protocols suitable for laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as a Pharmaceutical Intermediate
Ethyl 2-amino-5-phenylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its potential in developing drugs targeting neurological disorders. The compound's structure allows for modifications that enhance biological activity and therapeutic efficacy .

Case Study: Anti-Tuberculosis Activity
A study evaluated derivatives of 2-amino thiophenes, including this compound, for their anti-tuberculosis (TB) properties. The compound demonstrated significant growth inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) below 50 μM, indicating its potential as a lead compound in TB therapy .

Organic Synthesis

Versatile Building Block
In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules. Its reactivity allows chemists to create a variety of derivatives that can be further explored for different applications .

Synthesis of Novel Compounds
Research has shown that this compound can be used in one-pot condensation reactions to synthesize novel methyl and ethyl derivatives, which can then be transformed into Schiff bases with potential biological activities .

Material Science

Conductive Polymers
The compound is being explored for its potential applications in material science, particularly in the development of conductive polymers. These materials are essential for electronic devices, and the incorporation of thiophene derivatives like this compound can enhance electrical conductivity and stability .

Biological Research

Biological Activity Studies
this compound is investigated for its biological activity, providing insights into its effects on cellular processes. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .

Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound derivatives to specific biological targets. These studies help identify potential therapeutic uses and optimize lead compounds for drug development .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is used as a standard reference material in various analytical methods. Its consistent properties help ensure accuracy and reliability in experimental results, making it valuable for quality control in pharmaceutical manufacturing .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Pharmaceutical Development Intermediate in drug synthesis targeting neurological disordersSignificant anti-TB activity with MIC < 50 μM
Organic Synthesis Building block for complex molecule synthesisSynthesis of novel derivatives through one-pot reactions
Material Science Development of conductive polymersEnhances electrical conductivity in electronic devices
Biological Research Investigates biological activity and therapeutic potentialCytotoxicity studies show low toxicity to normal cells while effective against cancer cells
Analytical Chemistry Used as a standard reference materialEnsures accuracy and reliability in analytical methods

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-5-phenylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable intermediate in pharmaceutical and chemical research .

Biological Activity

Ethyl 2-amino-5-phenylthiophene-3-carboxylate (CAS No. 4815-34-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

  • Molecular Formula: C13H13NO2S
  • Molecular Weight: 247.31 g/mol
  • Purity: Typically over 98% in commercial preparations .

This compound has been investigated for its interactions with various biomolecules. It is known to modulate enzyme activity, influencing metabolic pathways significantly. Key findings include:

  • Enzyme Interactions: The compound can act as both an inhibitor and an activator of enzymes involved in metabolic processes. This dual role can lead to alterations in enzyme conformation and function, affecting overall biochemical pathways within cells.

Cellular Effects

The compound's effects on cellular processes have been documented through various studies:

  • Cell Signaling: this compound influences cell signaling pathways and gene expression, which can lead to changes in protein synthesis and cellular behavior. It has been shown to alter the expression of specific genes, impacting cellular metabolism.
  • Cytotoxicity Studies: In vitro studies have demonstrated that the compound exhibits cytotoxic effects at certain concentrations. For example, a study reported an IC50 value of approximately 6.2 μM against THP-1 human monocytic cells, indicating significant cytotoxicity at relatively low concentrations .

The compound's mechanism of action involves specific interactions with biomolecules:

  • Binding Affinity: this compound binds to various enzymes and proteins, potentially altering their activity. This binding may involve interactions with transcription factors or other regulatory proteins that modulate gene expression .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Antitubercular Activity: Research has indicated that derivatives of thiophene compounds exhibit activity against Mycobacterium tuberculosis (Mtb). This compound has been explored for its potential as a lead compound against drug-resistant strains of Mtb .

Anticancer Properties

This compound has also been evaluated for its anticancer properties:

  • In Vivo Studies: In animal models, the compound demonstrated a reduction in tumor mass when administered alongside standard chemotherapy agents. For instance, it was reported that the compound significantly inhibited tumor growth compared to control treatments .

Dosage Effects and Safety Profile

The biological activity of this compound varies with dosage:

  • Dose-dependent Effects: At lower doses, beneficial effects such as modulation of enzyme activity were observed, while higher doses resulted in cytotoxicity and adverse effects on cell viability.

Summary of Research Findings

Study FocusFindings
Antimicrobial ActivityExhibits potential against Mtb with MIC values < 50 μM in some derivatives .
CytotoxicityIC50 = 6.2 μM against THP-1 cells; indicates significant cytotoxicity .
Anticancer ActivitySignificant tumor mass reduction in vivo; enhances efficacy of chemotherapy agents .
Enzyme InteractionActs as both inhibitor and activator, affecting metabolic pathways.

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-amino-5-phenylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction, a multi-component condensation involving ketones, sulfur, and cyanoacetates. For example, starting materials like ethyl cyanoacetate and substituted acetophenones are reacted under reflux in the presence of sulfur and a base (e.g., morpholine). Post-synthesis purification involves recrystallization from ethanol or column chromatography. Structural analogs often require optimization of reaction time and temperature to maximize yields .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the thiophene core and substituents. For instance, the amino (-NH₂) proton appears as a broad singlet in the 1H NMR spectrum (δ ~5.5–6.0 ppm), while the ester carbonyl (C=O) resonates near δ 165–170 ppm in ¹³C NMR. Mass spectrometry (MS) further confirms molecular weight, with the molecular ion peak [M+H]⁺ observed at m/z 247.3 .

Q. What safety protocols are recommended for handling this compound?

Safety Data Sheets (SDS) indicate that the compound may cause skin, eye, and respiratory irritation. Researchers should use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence biological activity?

The phenyl and ester groups are critical for interactions with biological targets. For example, replacing the phenyl group with a 4-nitrophenyl moiety enhances electron-withdrawing effects, improving anticancer activity against MCF-7 cells (IC₅₀ values decrease from 45 μM to 12 μM). Conversely, introducing a trifluoromethyl group increases lipophilicity, affecting blood-brain barrier penetration .

Q. What methodologies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Q. How are crystallographic tools (e.g., SHELX, WinGX) applied to analyze this compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles, confirming the planar thiophene ring and dihedral angles between substituents. WinGX aids in visualizing anisotropic displacement parameters and generating ORTEP diagrams. For example, the C-S bond length in the thiophene core is typically ~1.70 Å, consistent with aromatic systems .

Q. What strategies optimize the compound’s application in material science (e.g., organic electronics)?

The thiophene ring’s π-conjugation enables use in organic semiconductors. Functionalization with electron-withdrawing groups (e.g., nitro) reduces the HOMO-LUMO gap (calculated via DFT), enhancing charge transport. Thin-film characterization via AFM and UV-Vis spectroscopy confirms uniformity and optical bandgaps (~2.5–3.0 eV) .

Data Contradictions and Methodological Considerations

  • Synthesis Yields : Discrepancies in yields (40–85%) may stem from solvent polarity (DMF vs. ethanol) or catalyst choice (triethylamine vs. DBU). Systematic optimization using Design of Experiments (DoE) is recommended .
  • Biological Activity : Anti-inflammatory IC₅₀ values vary between 10 μM (RAW 264.7 macrophages) and 50 μM (primary monocytes). Cross-validation with knockout models (e.g., COX-2⁻/⁻ mice) clarifies target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-amino-5-phenylthiophene-3-carboxylate
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